Potassium nitrosodisulfonate (CAS: 14293-70-0), widely known as Fremy's salt, is a highly stable, water-soluble inorganic aminoxyl radical. Commercially procured as a bright yellowish-brown powder that forms intensely violet aqueous solutions, it serves as a premier single-electron oxidant and a universal standard in electron paramagnetic resonance (EPR) spectroscopy [1]. Unlike transient organic radicals, its persistent nature allows it to be stored reliably and utilized for highly regioselective oxidations, particularly the conversion of phenols to quinones without oxidative coupling byproducts [2]. Furthermore, its unique magnetic and redox properties have established it as a critical reagent in dynamic nuclear polarization (DNP) and advanced, enzyme-free bioconjugation workflows, offering a scalable, GMP-compatible alternative to complex biological or transition-metal catalysts [3].
Substituting potassium nitrosodisulfonate with generic stable radicals (like TEMPO/TEMPOL) or conventional oxidants (like hypervalent iodine or Fe3+) frequently leads to process failures in specialized applications. In hyperpolarization and EPR contexts, TEMPOL fails to provide comparable carbon-13 signal enhancement and persists too long in aqueous media, complicating downstream in vivo clearance and causing paramagnetic line-broadening [1]. In synthetic and bioconjugation workflows, replacing Fremy's salt with enzymatic oxidants (e.g., tyrosinase) introduces severe GMP compliance challenges, prolonged reaction times, and difficult purification steps [2]. Similarly, standard chemical oxidants often trigger unwanted radical dimerization or oxidative coupling in phenol substrates, whereas the specific steric and electronic profile of the[ON(SO3)2]2− radical ensures exclusive, clean conversion to benzoquinones [3].
In low-temperature (1.4 K) DNP applications, potassium nitrosodisulfonate demonstrates exceptional hyperpolarization capabilities compared to standard nitroxide radicals. When evaluated in a 1.5 M sodium pyruvate-1-13C solution, 40 mM Fremy's salt achieved a steady-state 13C polarization of 21 ± 5% (extrapolated to 31 ± 7%). Under identical conditions, the common multicontact cross-polarization agent TEMPOL plateaued at merely 1 ± 0.3% [1].
| Evidence Dimension | 13C steady-state polarization at 1.4 K |
| Target Compound Data | 21 ± 5% (40 mM Potassium Nitrosodisulfonate) |
| Comparator Or Baseline | 1 ± 0.3% (40 mM TEMPOL) |
| Quantified Difference | >20-fold higher carbon-13 polarization |
| Conditions | 1.5 M sodium pyruvate-1-13C in glycerol-d8:D2O:H2O (5:4:1), 6.7 T magnetic field, 1.4 K |
Allows researchers to achieve massive NMR/MRI signal enhancements without the prohibitive procurement costs associated with proprietary trityl radicals.
A critical advantage of Fremy's salt in dissolution DNP and biological applications is its rapid neutralization in aqueous environments when exposed to mild reducing agents. Time-resolved UV/vis spectroscopy reveals that upon treatment with 1 equivalent of sodium ascorbate at pH 7, Fremy's salt undergoes rapid biexponential decay with time constants of 0.15 ± 0.03 s and 2.14 ± 0.08 s, achieving 95% reduction within 5 seconds. In stark contrast, TEMPOL exhibits highly persistent behavior with decay time constants of 21.48 ± 0.05 s and 131.5 ± 0.2 s[1].
| Evidence Dimension | Radical neutralization time constants (decay kinetics) |
| Target Compound Data | 0.15 s and 2.14 s (95% reduced in 5 s) |
| Comparator Or Baseline | 21.48 s and 131.5 s (TEMPOL) |
| Quantified Difference | ~60x to 140x faster radical neutralization |
| Conditions | 5 mM radical solution in water (pH 7) with 1 eq. sodium ascorbate |
Ensures the radical is completely quenched before administration or downstream analysis, eliminating paramagnetic line-broadening or toxicity in biological assays.
For the site-specific modification of tyrosine residues in peptides and proteins, Fremy's salt provides a rapid, enzyme-free oxidation route to 1,2-quinones for subsequent strain-promoted cycloaddition. While traditional enzymatic methods utilizing tyrosinase require lengthy incubations of 6 to 18 hours to achieve sufficient oxidation, Fremy's salt drives the conversion to completion in just 60 minutes [1]. Furthermore, as a small, water-soluble inorganic salt, it avoids the complex purification and regulatory hurdles associated with removing biological enzymes from clinical-grade radiopharmaceuticals.
| Evidence Dimension | Time required for complete tyrosine-to-quinone oxidation |
| Target Compound Data | 60 minutes |
| Comparator Or Baseline | 6 to 18 hours (Tyrosinase enzyme) |
| Quantified Difference | 6x to 18x reduction in reaction time |
| Conditions | Aqueous buffer (e.g., PBS, pH 6-7), room temperature |
Drastically accelerates bioconjugation workflows and removes biological catalysts, directly enabling scalable, GMP-compliant manufacturing of targeted therapeutics.
Potassium nitrosodisulfonate is the ideal polarizing agent for low-temperature Dynamic Nuclear Polarization (DNP) of 13C and 1H nuclei. Because it delivers polarization levels comparable to expensive trityl radicals but neutralizes rapidly upon dissolution, it is perfectly suited for producing hyperpolarized contrast agents for real-time metabolic MRI studies[1].
In the synthesis of antibody-drug conjugates (ADCs) and radiopharmaceuticals, this compound replaces tyrosinase for the rapid, site-specific oxidation of tyrosine residues. Its fast reaction kinetics and straightforward removal via standard chromatography make it highly preferable for industrial-scale, enzyme-free bioconjugation pipelines[2].
For the synthesis of complex pharmaceutical intermediates, Fremy's salt is a premier reagent for oxidizing phenols to benzoquinones. Its unique radical mechanism suppresses oxidative coupling and dimerization, ensuring clean, regioselective conversion that minimizes downstream purification costs in API manufacturing [3].
Due to its exceptional stability as a solid and its perfectly resolved three-line isotropic spectrum (with a ~13 G hyperfine splitting), it remains the absolute standard for calibrating Electron Paramagnetic Resonance (EPR) spectrometers and quantifying unknown radical concentrations in materials science and spin-labeling studies [4].